2-(p-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHYLPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE is a complex organic compound with a unique structure that combines an isoquinolinone core with oxadiazole and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the isoquinolinone core, followed by the introduction of the oxadiazole ring and the methylphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4-METHYLPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinolinone derivatives and oxadiazole-containing molecules. Examples include:
- 2-(4-METHYLPHENYL)-4-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE
- 2-(3-METHYLPHENYL)-4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE
Uniqueness
The uniqueness of 2-(4-METHYLPHENYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H19N3O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
InChI |
InChI=1S/C25H19N3O2/c1-16-10-12-19(13-11-16)28-15-22(20-8-3-4-9-21(20)25(28)29)24-26-23(27-30-24)18-7-5-6-17(2)14-18/h3-15H,1-2H3 |
InChI Key |
WBHJZMWHVJANLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.